molecular formula C7H10F2O2 B2467060 (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2287247-58-7

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2467060
CAS No.: 2287247-58-7
M. Wt: 164.152
InChI Key: WYYCRGGVHHJTTI-DMTCNVIQSA-N
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Description

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 1160509-10-3) is a chiral cyclopropane derivative of significant interest in advanced chemical synthesis and research . This compound features a strained three-membered ring with a difluoromethyl substituent, a structure commonly found in active agrochemicals and pharmaceuticals. The specific (1R,3S) stereochemistry is critical as it defines the compound's three-dimensional shape and its interactions with biological targets . The difluoromethyl group is a valuable bioisostere, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Compounds with this core cyclopropane structure are frequently employed as key intermediates in the synthesis of pesticides and fungicides . For instance, structurally similar cis-substituted cyclopropane carboxylic acids are central building blocks in the production of pyrethroid-like insecticides and other active substances . The difluoromethyl variant is particularly valuable for exploring new compounds with potential systemic activity in plants . In pharmaceutical research, such chiral cyclopropane fragments are utilized in medicinal chemistry to create novel molecules for screening, leveraging the ring's ability to lock conformation and improve pharmacological properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

(1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5H,1-2H3,(H,10,11)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCRGGVHHJTTI-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Structural and Functional Group Context

The target compound contains a cyclopropane ring with:

  • A difluoromethyl substituent at position 3

  • Two methyl groups at position 2

  • A carboxylic acid group at position 1

This structure is analogous to pyrethroid precursors like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ( ), but with fluorine replacing chlorine. Key functional groups include:

  • Cyclopropane ring : Highly strained, prone to ring-opening reactions under thermal, acidic, or nucleophilic conditions.

  • Carboxylic acid : Participates in esterification, salt formation, or decarboxylation.

  • Difluoromethyl group : Electron-withdrawing effects may stabilize adjacent carbocations or influence regioselectivity in electrophilic additions.

Synthetic Pathways for Difluorocyclopropanes

While the exact compound is not synthesized in the literature, methods for gem-difluorocyclopropanes provide insights:

Difluorocarbene Addition

  • Reagents : Sodium chlorodifluoroacetate (ClCF2_2COONa) or trimethyl(trifluoromethyl)silane (TMSCF3_3) generate difluorocarbene intermediates ( ).

  • Mechanism :

    ClCF2COONaΔCF2:+CO2+NaCl\text{ClCF}_2\text{COONa} \xrightarrow{\Delta} \text{CF}_2: + \text{CO}_2 + \text{NaCl}

    Difluorocarbene adds to alkenes (e.g., α-methylstyrene) to form cyclopropanes.

Phase-Transfer Catalysis

  • Chlorodifluoromethane (Freon 22) reacts with alkenes using tetraarylarsonium salts to yield difluorocyclopropanes ( ).

Metal-Mediated Cyclopropanation

  • Zinc-mediated reductive debromination of dibromodifluoromethane derivatives forms 1,1-difluorocyclopropanes ( ).

Reactivity of Cyclopropanecarboxylic Acids

Key reactions from analogous compounds include:

Esterification

  • Example : Reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with alcohols (e.g., 1-2-octanol) in the presence of thionyl chloride (SOCl2_2) yields insecticidal esters ( ).

    RCOOH+R’OHSOCl2RCOOR’+HCl\text{RCOOH} + \text{R'OH} \xrightarrow{\text{SOCl}_2} \text{RCOOR'} + \text{HCl}

Salt Formation and Resolution

  • Racemic cis/trans mixtures are resolved using optically active amines (e.g., 1-ephedrine or quinine) to isolate enantiopure acids ( ).

Ring-Opening Reactions

  • Acid-catalyzed ring-opening of cyclopropanes produces linear dihaloalkenes or ketones ( ).

Anticipated Reactivity of the Difluoromethyl Analogue

Reaction Type Expected Outcome Supporting Literature
Esterification Formation of methyl/ethyl esters for bioactivity modulation.
Decarboxylation Loss of CO2_2 under thermal conditions, yielding a difluoromethyl cyclopropane.
Electrophilic Substitution Fluorine-directed regioselectivity in halogenation or sulfonation.
Nucleophilic Ring-Opening Attack by amines/thiols at cyclopropane carbons, forming open-chain derivatives.

Research Gaps and Challenges

  • No direct data exists for (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid .

  • Stability studies under acidic/basic conditions are needed to assess decarboxylation or ring-opening tendencies.

  • Chirality effects on reaction kinetics (e.g., enantioselective esterification) remain unexplored.

Scientific Research Applications

Chemical Properties and Reactions

This compound features a difluoromethyl group and a carboxylic acid functional group, which contribute to its unique reactivity. Key chemical reactions include:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as ketones or aldehydes.
  • Reduction: Reduction can convert the carboxylic acid to alcohols or other reduced forms.
  • Substitution: The difluoromethyl group can participate in substitution reactions leading to new cyclopropane derivatives.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateKetones/Aldehydes
ReductionLithium aluminum hydrideAlcohols
SubstitutionNucleophilesSubstituted cyclopropanes

Chemistry

In synthetic organic chemistry, (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid serves as a versatile building block for complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound may interact with biological systems, influencing various biochemical pathways. Its difluoromethyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biomolecules.

Medicine

The compound is being investigated for its therapeutic potential. Studies suggest it could serve as a precursor in drug development due to its ability to modify biological targets effectively. Its structural features may allow for the design of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid is utilized in the production of specialized materials such as polymers and agrochemicals. Its unique properties make it suitable for creating compounds with desired characteristics.

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules
Researchers have successfully used (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid in the synthesis of novel organic compounds with enhanced biological activity. The difluoromethyl group was essential for improving the binding affinity of these compounds to their biological targets.

Case Study 2: Biological Activity Assessment
A study focused on evaluating the interactions between (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid and various enzymes showed promising results in inhibiting specific pathways involved in disease progression. This highlights its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Analogs with Halogenated Substituents

Halogenated cyclopropane carboxylic acids are prevalent in agrochemicals due to their insecticidal properties. Below is a comparison of key analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications References
(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid -CF₂H C₈H₁₂F₂O₂ 178.18 Enhanced metabolic stability; pesticidal lead -
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid -CH=CHCl₂ (trans) C₉H₁₂Cl₂O₂ 223.10 Broad-spectrum insecticide (e.g., permethrin precursor)
(1R,3S)-3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid -CH=CHBr₂ (trans) C₈H₁₀Br₂O₂ 322.00 High lipophilicity; deltamethrin precursor
cis-3-[(1Z)-2-Chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropane-1-carboxylic acid -CH=CCl(CF₃) (cis) C₉H₁₀ClF₃O₂ 242.63 Trifluoromethyl enhances electronegativity; used in advanced insecticides

Key Observations :

  • Electron Effects : The difluoromethyl group (-CF₂H) provides moderate electronegativity compared to dichlorovinyl (-CH=CHCl₂) and trifluoromethyl (-CF₃) groups, balancing reactivity and stability.
  • Stereochemical Impact : The (1R,3S) configuration is conserved in pesticidal compounds, as inversion (e.g., 1S,3R in ) reduces activity .

Derivatives with Functional Group Modifications

Carboxylic Acid Derivatives
  • Esterification : Tralomethrin () and deltamethrin () are esters of cyclopropane carboxylic acids, demonstrating that esterification enhances pesticidal potency by improving target-site binding .
Substituent Variations
  • Aminomethyl Derivatives: rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride () introduces a basic amino group, enabling salt formation for improved solubility .
  • Trifluoromethyl Analogs: (1S,2R,3S)-2-(Aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid () highlights the role of trifluoromethyl groups in enhancing metabolic resistance .

Insights :

  • The difluoromethyl group improves UV stability compared to brominated analogs, making the compound suitable for outdoor applications.
  • Lower logP than brominated derivatives may reduce non-target toxicity while retaining sufficient lipophilicity for pest penetration.

Biological Activity

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS Number: 2287247-58-7) is a cyclopropane derivative notable for its difluoromethyl and carboxylic acid functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The compound's structure is characterized by:

  • IUPAC Name : (1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • Molecular Formula : C7H10F2O2
  • Molecular Weight : 164.15 g/mol

The biological activity of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid is influenced by its interaction with various molecular targets within biological systems. The difluoromethyl group enhances the compound's reactivity and binding affinity to specific biomolecules. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Biological Applications

Research indicates several potential applications of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid:

  • Medicinal Chemistry : The compound is explored for its therapeutic properties, particularly as a precursor for drug development.
  • Insecticidal Activity : Preliminary studies suggest potential larvicidal effects against mosquito vectors like Aedes aegypti, which are significant in controlling diseases such as dengue and Zika virus .

Comparative Studies

Comparative analysis with structurally similar compounds provides insights into the unique biological activity of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid.

CompoundStructural FeatureBiological Activity
(1R,3S)-3-(Trifluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acidTrifluoromethyl groupEnhanced reactivity but different binding profiles
(1R,3S)-3-(Methyl)-2,2-dimethylcyclopropane-1-carboxylic acidNo fluorine atomsLower biological activity due to lack of electronegative substituents

Case Study 1: Insecticidal Activity

A study evaluated the efficacy of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid against Aedes aegypti larvae. The compound exhibited significant larvicidal activity with an LC50 value indicating effective control at low concentrations. Further investigation into its mechanism revealed that the difluoromethyl group plays a crucial role in disrupting the larvae's physiological processes.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. Results indicated that it could inhibit specific enzymes involved in metabolic pathways relevant to disease processes. The mechanism involved competitive inhibition where the compound mimicked natural substrates.

Q & A

Q. What are the established synthetic routes for synthesizing (1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves two critical steps:

  • Cyclopropanation : Formation of the strained cyclopropane ring using diazo compounds (e.g., ethyl diazoacetate) or transition metal-catalyzed carbene transfer (e.g., Rh₂(OAc)₄ or Cu(OTf)₂). Reaction temperatures between −20°C and 25°C are critical to minimize side reactions .
  • Difluoromethylation : Introduction of the -CF₂H group via nucleophilic substitution with difluoromethylating agents (e.g., TMSCF₂H) under anhydrous conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts .
    Key parameters affecting stereoselectivity include solvent polarity (e.g., THF vs. DCM), catalyst loading (1–5 mol%), and post-synthetic purification via chiral HPLC (≥98% ee) .

Q. Which analytical techniques are most effective for confirming stereochemical configuration and purity?

  • X-ray crystallography : Provides definitive proof of absolute configuration (e.g., Acta Crystallographica data in ) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:IPA eluents to resolve enantiomers (Rf values: 1.2–1.8) .
  • ¹⁹F NMR : Distinct splitting patterns (δ −88 to −91 ppm) differentiate diastereomers .
  • HRMS and ²D NOESY : Validate molecular integrity and spatial proximity of substituents .

Advanced Research Questions

Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

The -CF₂H group enhances metabolic resistance by:

  • Increasing lipophilicity (LogP ≈ 2.1 vs. 1.5 for -CH₃ analogs), improving membrane permeability .
  • Reducing oxidative metabolism via CYP450 enzymes (modeled using QM/MM simulations showing higher activation barriers for -CF₂H oxidation) .
    Experimental validation involves:
  • In vitro microsomal assays : Human liver microsomes + NADPH, with LC-MS quantification of parent compound depletion (t₁/₂ > 120 mins for -CF₂H vs. 45 mins for -CH₃) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclopropane derivatives?

  • Meta-analysis framework :
    • Include only studies with ≥95% stereochemical purity (chiral HPLC-verified) .
    • Standardize assay conditions (pH 7.4, 37°C, 1% DMSO) to minimize variability .
    • Use multivariate regression to isolate substituent effects (e.g., -CF₂H vs. -Cl on GABA receptor IC₅₀) .
  • Orthogonal validation : Compare patch-clamp electrophysiology (direct ion channel measurement) with calcium flux assays (downstream signaling) .

Q. What computational strategies predict target binding modes and metabolic pathways?

  • Molecular docking : AutoDock Vina or Glide to model interactions with GABA receptor subunits (e.g., ΔG = −9.2 kcal/mol for -CF₂H vs. −7.8 kcal/mol for -CH₃) .
  • MD simulations : Amber22 to assess fluorine’s electrostatic effects on ligand-receptor stability (RMSD < 2.0 Å over 100 ns) .
  • ADMET prediction : ADMET Predictor™ with training sets of 200+ cyclopropane derivatives to estimate bioavailability (Fa > 65%) and CYP inhibition .

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